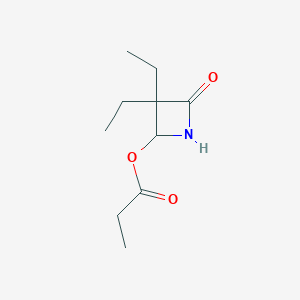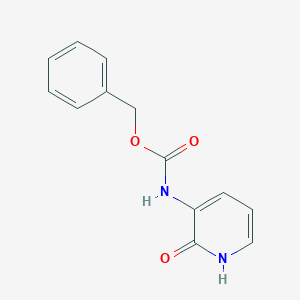
Vanillyl nonanoate
Übersicht
Beschreibung
Vanillyl nonanoate is a synthetic capsinoid, a class of compounds derived from the Capsicum plant. It is known for its non-pungent properties and is used in various applications due to its biological activity. This compound is structurally similar to capsaicin, the compound responsible for the spiciness of chili peppers, but it lacks the pungency, making it suitable for different uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanillyl nonanoate can be synthesized through the enzymatic esterification of vanillyl alcohol with nonanoic acid. This reaction is typically catalyzed by lipases in an organic solvent. For instance, using Novozym 435 as the catalyst, the reaction can be carried out in dioxane with molecular sieves at 25°C, yielding up to 86% of this compound in 20 hours .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic synthesis methods but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and efficiency. The use of immobilized lipases and continuous flow reactors can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Vanillyl nonanoate undergoes various chemical reactions, including esterification, hydrolysis, and transesterification. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Vanillyl alcohol and nonanoic acid in the presence of lipase catalysts.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back to vanillyl alcohol and nonanoic acid.
Oxidation: Strong oxidizing agents can oxidize this compound to produce corresponding oxidized products.
Major Products:
Esterification: this compound.
Hydrolysis: Vanillyl alcohol and nonanoic acid.
Oxidation: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Vanillyl nonanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and enzymatic reactions.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its potential antioxidant and anti-inflammatory properties. It has been studied for its effects on metabolic processes and energy expenditure.
Industry: Utilized in the development of non-pungent food additives and supplements. It is also used in cosmetic formulations for its soothing properties.
Wirkmechanismus
Vanillyl nonanoate exerts its effects through various molecular targets and pathways:
Induction of Plant Defense Genes: In plants, this compound induces the expression of defense-related genes, enhancing resistance to pathogens.
Antioxidant Activity: It boosts the activity of antioxidant enzymes, protecting cells from oxidative stress.
Metabolic Effects: In mammals, this compound influences metabolic processes, potentially increasing energy expenditure and reducing fat accumulation.
Vergleich Mit ähnlichen Verbindungen
- Capsaicin
- Dihydrocapsaicin
- Capsiate
- Nordihydrocapsaicin
- Homodihydrocapsaicin
Vanillyl nonanoate stands out due to its non-pungent nature and diverse applications in various fields, making it a unique and valuable compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSINWHDOHWBJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434648 | |
| Record name | Vanillyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131119-10-3 | |
| Record name | Vanillyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)






